molecular formula C16H14O3 B14668667 3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 50355-55-0

3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14668667
CAS No.: 50355-55-0
M. Wt: 254.28 g/mol
InChI Key: UIZYRMBJSZYZAK-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-3-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the same Claisen-Schmidt condensation reaction can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its anticancer and antiviral activities. It has shown potential in inhibiting the growth of certain cancer cell lines and viruses.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activities of 3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one stands out due to its α,β-unsaturated carbonyl system, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

50355-55-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3

InChI Key

UIZYRMBJSZYZAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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